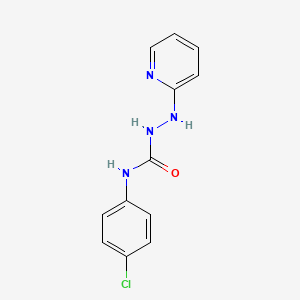
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide (CPTH) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. CPTH has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in regulating gene expression.
Mécanisme D'action
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide inhibits the activity of HATs, which are enzymes that add acetyl groups to histones, a process that regulates gene expression. By inhibiting HAT activity, this compound alters the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide in lab experiments is its specificity towards HATs, which makes it a valuable tool for studying the role of HATs in gene expression. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and lead to false results.
Orientations Futures
Future research on N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide could focus on identifying its potential as a therapeutic agent for specific types of cancer. Additionally, research could focus on developing more potent and selective inhibitors of HATs, which could have fewer side effects and be more effective in treating cancer. Furthermore, research could investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to yield 4-chlorobenzohydrazide. The 4-chlorobenzohydrazide is then reacted with 2-pyridinecarboxaldehyde to yield this compound. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(pyridin-2-ylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-9-4-6-10(7-5-9)15-12(18)17-16-11-3-1-2-8-14-11/h1-8H,(H,14,16)(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCINNDIQSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)
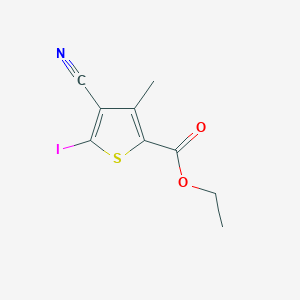
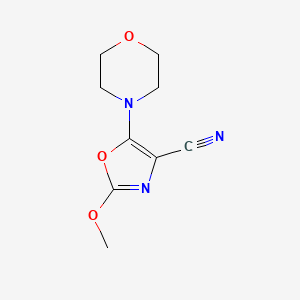

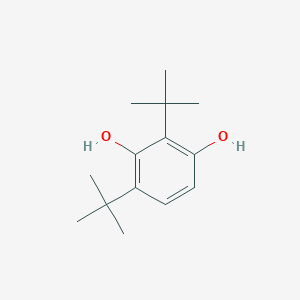
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
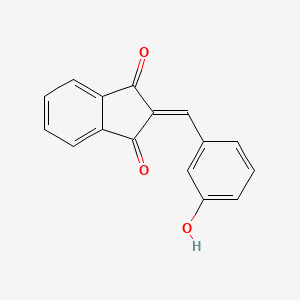
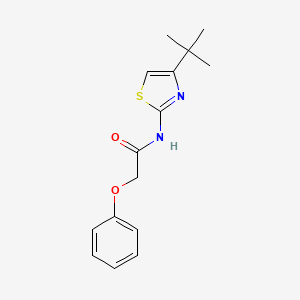
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)